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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1]

[2][3][4] Nav1.7 is a key channel in the transmission of pain signals, and human genetic studies

have validated it as a crucial target for analgesic drug development.[1][5][6] Loss-of-function

mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain,

while gain-of-function mutations are associated with extreme pain disorders.[1][6] PF-

05089771 was developed by Pfizer to selectively block Nav1.7 with the aim of treating various

pain conditions.[5][7] While it showed promise in preclinical studies, it ultimately failed to

demonstrate significant analgesic efficacy in several clinical trials, leading to the discontinuation

of its development.[1][7][8][9] Despite its clinical outcomes, PF-05089771 remains a valuable

research tool for investigating the role of Nav1.7 in nociception and other neurological

processes.

These application notes provide a comprehensive overview of PF-05089771, its mechanism of

action, and protocols for its use in neuroscience research.

Mechanism of Action
PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to and

blocks the channel when it is in the inactivated state.[2][3][10] This property is conferred by its

interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[3] By
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stabilizing the inactivated state, PF-05089771 reduces the number of available channels that

can open in response to depolarization, thereby dampening neuronal excitability.[3] This state-

dependent mechanism allows for targeted inhibition of neurons that are firing at high

frequencies, such as those involved in pain signaling.

Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-05089771

Nav Channel
Subtype

IC50 (nM) Species Reference

Nav1.7 11 Human [1][3][4]

Nav1.7 8 Mouse [4]

Nav1.7 171 Rat [4]

Nav1.1 850 Human [4]

Nav1.2 110 Human [4]

Nav1.3 11,000 Human [4]

Nav1.4 10,000 Human [4]

Nav1.5 25,000 Human [4]

Nav1.6 160 Human [4]

Nav1.8 >10,000 Human [2]

Table 2: Summary of Preclinical and Clinical Findings
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Study Type Model/Indication Key Findings Reference

Preclinical (In Vitro)

iPSC-derived sensory

neurons from patients

with inherited

erythromelalgia

Blocked spontaneous

firing
[4]

Preclinical (In Vivo)

Mouse formalin,

complete Freund's

adjuvant (CFA), and

chronic constriction

injury (CCI) pain

models

Effective at reducing

pain behaviors
[5]

Preclinical (In Vivo)

Aconitine-induced

pain behavior model

in mice with a Nav1.7

gain-of-function

mutation

Required high free

plasma concentrations

(>30x Nav1.7 IC50) to

reduce flinching

[5]

Clinical Trial (Phase II)
Painful diabetic

peripheral neuropathy

No statistically

significant difference

in pain reduction

compared to placebo.

[8][11]

[1][8][11]

Clinical Trial
Postoperative dental

pain

Small statistically

significant effect at the

150 mg dose.

[5]

Clinical Trial
Inherited

erythromelalgia

Lower pain scores at

4-5h and 8-9h post-

dose.

[5]

Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording from
Dorsal Root Ganglion (DRG) Neurons

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.tocris.com/products/pf-05089771_5931
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786914/
https://www.researchgate.net/publication/324002659_Efficacy_of_the_Nav17_Blocker_Pf-05089771_in_A_Randomised_Placebo-Controlled_Double-Blind_Clinical_Study_in_Subjects_with_Painful_Diabetic_Peripheral_Neuropathy
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7070789/
https://www.researchgate.net/publication/324002659_Efficacy_of_the_Nav17_Blocker_Pf-05089771_in_A_Randomised_Placebo-Controlled_Double-Blind_Clinical_Study_in_Subjects_with_Painful_Diabetic_Peripheral_Neuropathy
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786914/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed to assess the effect of PF-05089771 on the excitability of primary

sensory neurons.

1. Cell Preparation:

Isolate dorsal root ganglia (DRGs) from rodents.

Dissociate the ganglia into single neurons using enzymatic digestion (e.g., with collagenase

and dispase) followed by mechanical trituration.

Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and

laminin) and culture for 24-48 hours.

2. Electrophysiological Recording:

Transfer a coverslip with adherent neurons to a recording chamber on the stage of an

inverted microscope.

Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2,

1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing

(in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.3 with

KOH.

Establish a whole-cell patch-clamp configuration.

Record voltage-gated sodium currents in voltage-clamp mode or action potentials in current-

clamp mode.

3. Application of PF-05089771:

Prepare a stock solution of PF-05089771 in DMSO.

Dilute the stock solution to the desired final concentrations in the external solution

immediately before use.

Apply the compound to the recording chamber via a perfusion system.
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To assess state-dependent block, use voltage protocols that hold the cell membrane at a

depolarized potential to inactivate the Nav channels before applying a test pulse.

4. Data Analysis:

Measure the peak amplitude of the sodium current or the frequency and amplitude of action

potentials before and after the application of PF-05089771.

Construct concentration-response curves to determine the IC50 of the compound.

In Vivo Behavioral Assay: Hargreaves Test for Thermal
Hyperalgesia
This protocol assesses the analgesic effect of PF-05089771 on thermal pain sensitivity in

rodents.

1. Animal Model:

Induce an inflammatory state in one hind paw of the animal by injecting Complete Freund's

Adjuvant (CFA). This will lead to thermal hyperalgesia in the injected paw.

2. Drug Administration:

Dissolve PF-05089771 in a suitable vehicle (e.g., 0.5% methylcellulose).

Administer the compound to the animals via an appropriate route (e.g., oral gavage or

intraperitoneal injection) at the desired dose.

3. Behavioral Testing:

Place the animal in a clear plastic chamber on a glass surface.

A radiant heat source is positioned under the glass and focused on the plantar surface of the

hind paw.

Measure the latency for the animal to withdraw its paw from the heat source.

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
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Test both the inflamed and non-inflamed paws.

Behavioral testing is typically performed at a set time point after drug administration (e.g., 2

hours).

4. Data Analysis:

Compare the paw withdrawal latencies between the vehicle-treated and PF-05089771-

treated groups.

A significant increase in paw withdrawal latency in the drug-treated group indicates an

analgesic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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